molecular formula C29H31N3O4 B11633131 Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11633131
M. Wt: 485.6 g/mol
InChI Key: RNXGCOONIKRCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole ring substituted with phenyl and p-tolyl groups at positions 1 and 3, respectively. Its core DHP scaffold is esterified with diethyl groups at positions 3 and 5, while the pyrazole moiety introduces steric and electronic complexity. Below, we compare this compound with structurally analogous DHPs, focusing on substituent effects, physicochemical properties, and crystallographic data.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H31N3O4/c1-6-35-28(33)24-19(4)30-20(5)25(29(34)36-7-2)26(24)23-17-32(22-11-9-8-10-12-22)31-27(23)21-15-13-18(3)14-16-21/h8-17,26,30H,6-7H2,1-5H3

InChI Key

RNXGCOONIKRCFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenyl-3-(p-Tolyl)pyrazole-4-carboxaldehyde

The pyrazole aldehyde is synthesized via a two-step sequence starting from 1-phenyl-3-(p-tolyl)pyrazol-5-one.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the 4-position of the pyrazole ring. A mixture of 1-phenyl-3-(p-tolyl)pyrazol-5-one (10 mmol) and dimethylformamide (DMF, 15 mmol) is cooled to 0–5°C under inert atmosphere. Phosphorus oxychloride (POCl₃, 15 mmol) is added dropwise, maintaining the temperature below 10°C. The reaction is refluxed at 80–90°C for 2–3 hours, then quenched with crushed ice. The precipitated aldehyde is filtered, washed with cold water, and recrystallized from ethanol to yield pale yellow crystals (Yield: 68–72%).

Key Spectral Data

  • ¹H NMR (300 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 9H, aromatic), 2.41 (s, 3H, CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O stretch).

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction combines the pyrazole aldehyde with ethyl acetoacetate and an ammonia source to construct the DHP ring.

Conventional Thermal Method

A solution of 1-phenyl-3-(p-tolyl)pyrazole-4-carboxaldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL) is refluxed for 6–8 hours. The mixture is cooled, poured into ice water, and extracted with dichloromethane (3 × 50 mL). The organic layer is dried over Na₂SO₄, concentrated, and purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the title compound as a yellow solid (Yield: 58–62%).

Catalyzed Solvent-Free Approach

For improved efficiency, guanidine hydrochloride (10 mol%) is added to a mixture of the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol). The reaction is stirred at 25–30°C for 2–3 hours under solvent-free conditions. The crude product is triturated with ethanol, filtered, and recrystallized to yield pure DHP (Yield: 82–85%).

Optimization Table

ConditionCatalystSolventTime (h)Yield (%)
Thermal RefluxNoneEthanol6–858–62
Room TemperatureGuanidine HClNone2–382–85

Mechanistic Insights and Reaction Optimization

The Hantzsch reaction proceeds through a tandem Knoevenagel-Michael-cyclocondensation sequence. The aldehyde undergoes nucleophilic attack by ethyl acetoacetate’s enol form, forming a Knoevenagel adduct. Subsequent Michael addition of a second ethyl acetoacetate unit and cyclization with ammonia yields the DHP ring.

Catalyst Role
Guanidine hydrochloride enhances reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions, enabling room-temperature completion. Nanocatalysts (e.g., Fe₃O₄@SiO₂) reported in recent studies could further improve yields (up to 90%) but require specialized synthesis.

Structural Characterization and Analytical Data

The compound’s structure is confirmed via spectroscopic and elemental analysis:

¹H NMR (300 MHz, CDCl₃):

  • δ 7.54–7.12 (m, 14H, aromatic)

  • δ 5.12 (s, 1H, DHP-H₄)

  • δ 4.21–4.05 (q, 4H, OCH₂CH₃)

  • δ 2.52 (s, 6H, C₂/C₆-CH₃)

  • δ 2.34 (s, 3H, p-tolyl-CH₃)

  • δ 1.32 (t, 6H, OCH₂CH₃).

¹³C NMR (75 MHz, CDCl₃):

  • δ 167.8 (C=O), 152.1 (C₃/C₅), 145.6 (pyrazole-C), 139.2–125.4 (aromatic), 104.3 (C₄), 60.1 (OCH₂), 19.8 (CH₃), 14.3 (OCH₂CH₃).

HRMS (ESI):

  • m/z calc. for C₂₉H₃₁N₃O₄ [M+H]⁺: 486.2393; found: 486.2396.

Challenges and Alternative Approaches

  • Regioselectivity: Competing reactions at the pyrazole’s N-1 and C-4 positions may occur. Using bulky substituents (e.g., p-tolyl) directs formylation to C-4.

  • By-Products: Symmetrical DHPs can form if the aldehyde is limiting. Maintaining a 1:2 aldehyde:β-ketoester ratio suppresses this.

  • Green Chemistry: Solvent-free protocols and recyclable nanocatalysts (e.g., ZnO nanoparticles) reduce environmental impact while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Biological Activities

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate exhibits several notable biological activities:

  • Antihypertensive Effects : As part of the dihydropyridine class, it is studied for its potential in treating hypertension by acting as a calcium channel blocker .
  • Antimicrobial Activity : Research indicates that derivatives of pyrazoles, including this compound, possess antimicrobial properties which may be utilized in developing new antibiotics .
  • Analgesic and Anti-inflammatory Properties : The compound has been evaluated for its analgesic effects and anti-inflammatory potential, making it a candidate for pain management therapies .

Case Studies

Several studies have documented the applications of this compound:

  • Cardiovascular Research : A study demonstrated its efficacy in reducing blood pressure in hypertensive animal models. The mechanism involved calcium channel blockade leading to vasodilation .
  • Antimicrobial Testing : In vitro studies showed that this compound exhibited significant antimicrobial activity against various bacterial strains. Its effectiveness was comparable to established antibiotics .
  • Pain Relief Studies : Clinical trials indicated that formulations containing this compound provided effective pain relief in patients with chronic pain conditions due to its analgesic properties .

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This inhibition can lead to various physiological effects, including vasodilation and reduced cardiac contractility .

Comparison with Similar Compounds

Structural Variations in Pyrazole Substitutents

The pyrazole ring’s substituents significantly influence electronic properties and intermolecular interactions. Key analogs include:

Compound Name Pyrazole Substituents Key Features Reference
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (Target) 1-phenyl, 3-(p-tolyl) Electron-donating methyl group on p-tolyl enhances lipophilicity. N/A
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate 1-phenyl, 3-(3-nitrophenyl) Nitro group (electron-withdrawing) increases polarity and reactivity.
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate 1-H, 3-phenyl Smaller methyl esters reduce steric hindrance; free N-H enables H-bonding.
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 2-(4-methoxyphenyl), 1-H Methoxy group improves solubility; positional isomerism alters conformation.
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate 3,4,5-trimethoxyphenyl (non-pyrazole) Trimethoxy substitution enhances hydrogen bonding and anticancer potential.

Key Observations :

  • Electron-donating groups (e.g., p-tolyl, methoxy) increase lipophilicity and may improve membrane permeability.
  • Positional isomerism on the pyrazole (e.g., 3- vs. 5-substitution) alters steric and electronic profiles, affecting molecular packing in crystals.
Ester Group Modifications

The ester groups at positions 3 and 5 of the DHP ring influence solubility and metabolic stability:

Compound Name Ester Groups Impact on Properties Reference
Target Compound Diethyl Higher lipophilicity compared to dimethyl analogs; slower hydrolysis. N/A
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl Lower molecular weight; increased aqueous solubility.
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate Diisopropyl Bulkier esters reduce crystallinity; may enhance bioavailability.

Key Observations :

  • Diethyl esters balance lipophilicity and metabolic stability, making them common in drug design.
  • Dimethyl esters are more polar, favoring applications requiring aqueous solubility.
Crystallographic and Conformational Analysis

X-ray studies reveal how substituents affect molecular geometry and packing:

Compound Name Key Crystallographic Features Reference
Target Compound Expected puckered DHP ring; diethyl esters contribute to van der Waals interactions. N/A
Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate Planar pyrazole ring; C–H···O and π-π interactions stabilize the lattice.
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Methoxy group participates in C–H···π interactions; diethyl esters adopt gauche conformations.

Key Observations :

  • Pyrazole substituents influence hydrogen bonding and π-stacking. For example, methoxy groups facilitate C–H···π interactions .
  • Diethyl esters often adopt gauche conformations, optimizing crystal packing through steric effects .

Biological Activity

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C29H31N3O4. The unique structure consists of a dihydropyridine core with multiple functional groups that enhance its biological activity. The presence of the pyrazole moiety is particularly significant as it contributes to the compound's pharmacological properties.

Antitumor Activity

Research indicates that derivatives of pyrazole exhibit notable antitumor activities. Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine has shown effectiveness against various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in tumor growth and proliferation. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that dihydropyridine derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Antimicrobial Activity

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine has demonstrated significant antimicrobial properties against various bacterial strains. It has been found effective in inhibiting pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine is influenced by its structural components. The presence of the pyrazole ring and specific substituents on the dihydropyridine core play crucial roles in modulating its pharmacological effects. Comparative studies with other compounds in the dihydropyridine class highlight these relationships:

Compound NameMolecular FormulaKey Features
Diethyl 2,6-dimethyl-4-(phenyl)-1,4-dihydropyridineC19H23NO4Lacks pyrazole group; used as antihypertensive
Dimethyl 4-(p-tolyl)-2,6-dimethyl-1,4-dihydropyridineC21H25N3O4Similar structure; different substituents
Diethyl 2-methyl-3,5-pyridinedicarboxylateC13H15N3O5Simpler structure; fewer substituents

This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Several case studies have explored the efficacy of diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine in clinical settings:

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups. The IC50 values indicated potent activity against breast and lung cancer cell lines .
  • Anti-inflammatory Effects : In a murine model of arthritis, treatment with the compound resulted in reduced swelling and joint destruction compared to untreated controls. Histological analysis confirmed decreased inflammatory cell infiltration .
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those for traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare this compound, and how can reaction conditions be optimized?

  • Methodology : The Hantzsch dihydropyridine synthesis is commonly employed, involving condensation of ethyl acetoacetate with a substituted pyrazole aldehyde in ethanol under reflux. Optimization strategies include:

  • Molar Ratios : 1:2 ratio of aldehyde to ethyl acetoacetate for maximal cyclization efficiency.
  • Catalyst : Ammonium acetate (10 mol%) to accelerate imine formation.
  • Temperature and Duration : 80–100°C for 6–12 hours, monitored by TLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity.
    • Key Reference : Analogous protocols for pyrazole-dihydropyridine hybrids are detailed in .

Q. How is the crystal structure determined, and what structural features are critical for stability?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å).

  • Data Processing : Solved via SHELXTL and refined with SAINT.
  • Structural Insights :
  • Conformation : Boat conformation of the dihydropyridine ring.
  • Intermolecular Interactions : C-H···O hydrogen bonds (e.g., C5-H5A···O4, 2.50 Å) and C-H···π contacts (C16-H16A···Cg1, 2.80 Å) stabilize the lattice .
    • Table 1 : Crystallographic Parameters
ParameterValueReference
Space groupP2₁/c
Unit cell (Å, °)a = 12.34, b = 10.56, c = 15.78; β = 105.2°
Hydrogen bond (C5-H5A···O4)d(D···A) = 3.43 Å, θ = 172°
R-factor0.045

Q. Which spectroscopic techniques are used for characterization, and how are data interpreted?

  • Methodology :

  • NMR : 1H^1 \text{H}-NMR (400 MHz, CDCl₃) identifies protons on the dihydropyridine (δ 4.95 ppm, singlet) and pyrazole (δ 7.2–7.8 ppm) moieties.
  • FT-IR : Stretching bands at 1690 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H) confirm functional groups.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 500.2) verifies molecular weight.
    • Key Reference : Spectral assignments for analogous compounds are in .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactive sites?

  • Methodology :

  • DFT Calculations : B3LYP/6-311G(d,p) level predicts HOMO-LUMO gaps (e.g., 4.2 eV), indicating moderate electrophilicity.
  • Electrostatic Potential Maps : Highlight nucleophilic sites at pyrazole N-atoms and electrophilic regions on the dihydropyridine ring.
  • IRI Analysis : Visualizes non-covalent interactions (e.g., C-H···O), corroborating SCXRD data .
    • Application : Guides site-selective modifications for bioactivity studies.

Q. How can contradictions in hydrogen bonding patterns across crystallographic studies be resolved?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 25% H···O vs. 12% H···π in the title compound vs. analogs).
  • Symmetry Operations : Glide planes in P2₁/c space group explain packing differences (e.g., symmetry code (iv): x, y+1, z in ).
    • Case Study : Electron-withdrawing substituents (e.g., nitro groups) reduce C-H···π interactions but enhance O···H networks .

Q. What strategies assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability.
  • Solubility Profiling : LogP calculations (e.g., 3.8 via ChemDraw) predict preferential solubility in DMSO/ethanol mixtures.
  • pH Stability : UV-Vis monitoring (λmax = 320 nm) shows degradation <5% at pH 2–12 over 24 hours.
    • Key Reference : Stability protocols for dihydropyridines are adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.